

A Head-to-Head Comparison of ALK2 Inhibitors: M4K2234 versus LDN-193189

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Compound of Interest

Compound Name: M4K2234

Cat. No.: B10828517

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For researchers, scientists, and drug development professionals, the selective inhibition of Activin receptor-like kinase 2 (ALK2) has emerged as a critical therapeutic strategy for diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2] This guide provides an objective comparison of two prominent ALK2 inhibitors, **M4K2234** and LDN-193189, focusing on their performance, selectivity, and the experimental data supporting their use.

Overview of M4K2234 and LDN-193189

M4K2234 is a highly selective, orally active chemical probe for ALK1 and ALK2.[3] It was developed to provide a more specific tool for studying ALK1/2-mediated biological processes compared to existing inhibitors.[4] LDN-193189, a derivative of Dorsomorphin, is a potent and widely used inhibitor of the Bone Morphogenetic Protein (BMP) pathway, targeting ALK2 and ALK3.[5][6][7][8] While instrumental in advancing the understanding of ALK2 signaling, LDN-193189 is known to have a less favorable kinome-wide selectivity profile.[4][9]

Quantitative Performance Data

The following tables summarize the in vitro and in-cell inhibitory activities of **M4K2234** and LDN-193189 against ALK2 and other related kinases.

In Vitro Kinase Inhibition (IC₅₀, nM)

Kinase	M4K2234 (nM)	LDN-193189 (nM)
ALK2 (ACVR1)	14[3][10][11][12]	0.8 - 5[5][6][7][13]
ALK1 (ACVRL1)	7[3][10][11][12]	0.8[7]
ALK3 (BMPR1A)	168[10][12][14]	5.3 - 30[5][6][7][13]
ALK6 (BMPR1B)	88[10][12][14]	16.7[7][13]
ALK4 (ACVR1B)	1660[10][12][14]	≥ 500[8][15]
ALK5 (TGFB1)	1950 - 2144[14][16]	≥ 500[8][15]
TNFR	41[10][14]	-

Note: IC50 values can vary between different assay conditions.

Cellular Target Engagement (IC50, nM)

Target	M4K2234 (nM)	LDN-193189 (nM)
ALK2 (ACVR1)	13[1][11][12]	-
ALK1 (ACVRL1)	83[1][11][12]	-
ALK3 (BMPR1A)	526[12]	-
ALK6 (BMPR1B)	1628[12]	-
ALK4 (ACVR1B)	8424[12]	-
ALK5 (TGFB1)	7932[12]	-

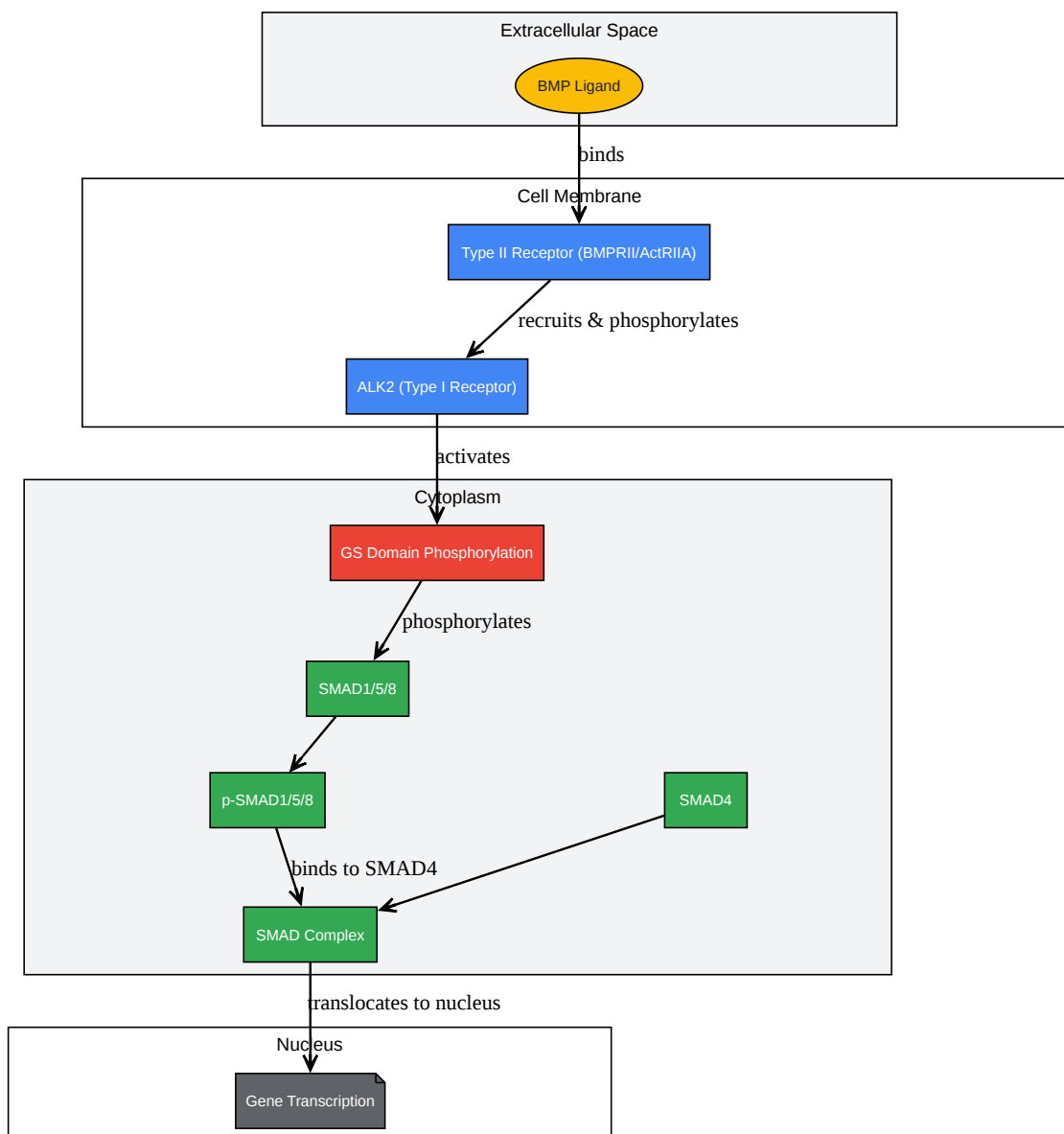
Key Performance Insights

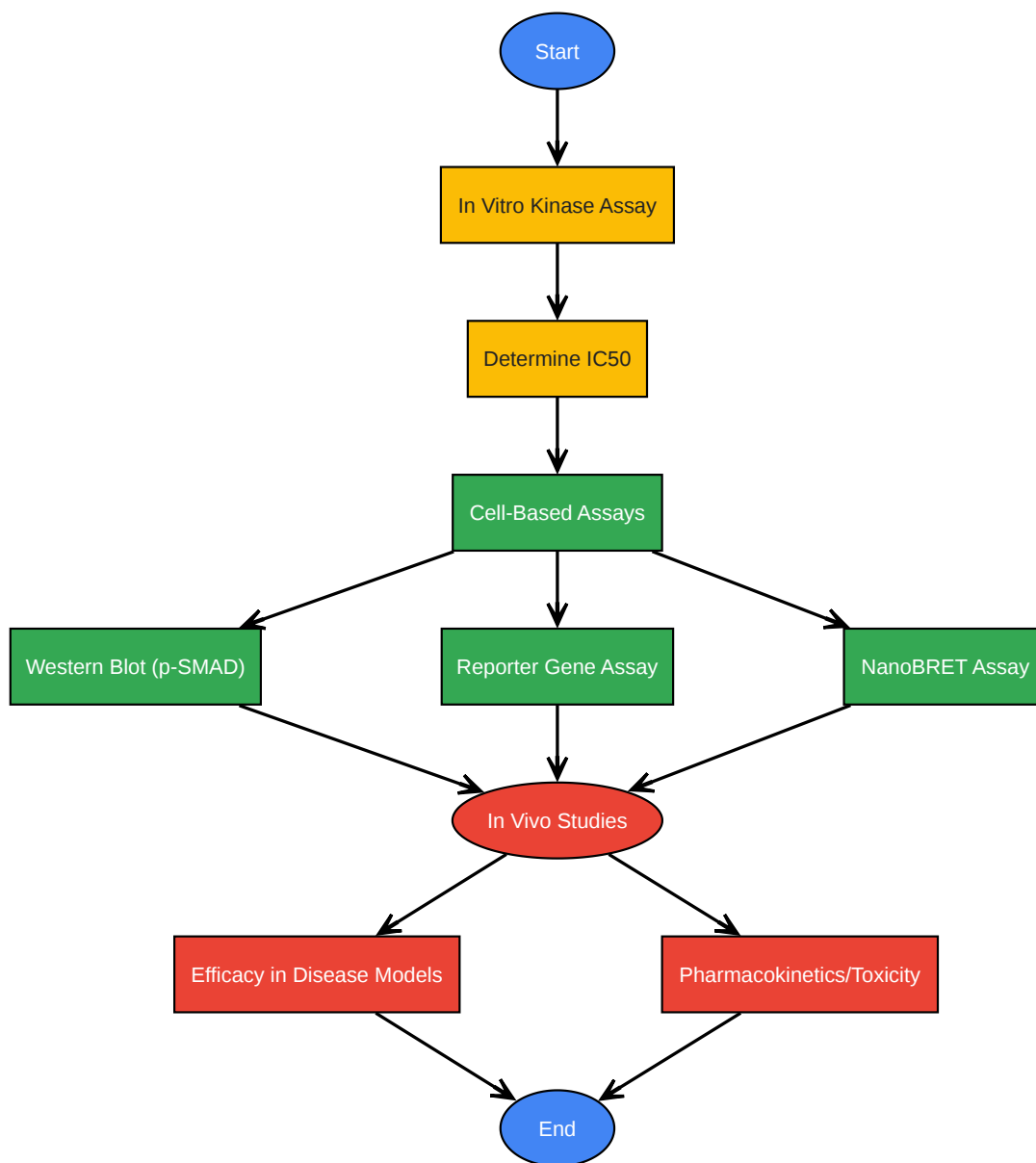
M4K2234 demonstrates high potency for ALK1 and ALK2, with significantly weaker inhibition of other ALK family members, particularly ALK4 and ALK5.[3][10][14] This selectivity is a key advantage, as it minimizes off-target effects on related signaling pathways like the TGF-β branch, which is primarily mediated by ALK4/5/7.[1] A notable off-target for **M4K2234** is TNFR (TRAF2- and NCK-interacting kinase).[10][14]

LDN-193189 exhibits very high potency for ALK2 and ALK3.^{[5][6][7]} However, its broader activity against other BMP type I receptors (ALK1 and ALK6) and other kinases makes it a less selective tool compared to **M4K2234**.^{[4][7][13]} This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to ALK2 inhibition.^[9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ALK2 signaling pathway and a general workflow for evaluating ALK2 inhibitors.





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